1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine
Description
This compound features a piperazine core substituted at position 1 with a 2-fluorophenyl group. The position 4 of the piperazine is linked via a carbonyl group to a 1H-1,2,3-triazole ring, which is further substituted at position 1 with a 4-fluorophenyl group and at position 5 with a pyridin-4-yl moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and amide coupling for piperazine functionalization .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N6O/c25-18-5-7-19(8-6-18)32-23(17-9-11-27-12-10-17)22(28-29-32)24(33)31-15-13-30(14-16-31)21-4-2-1-3-20(21)26/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATXBMRFULITED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide, is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the enzyme’s activity and prevents the transfer of the phosphate group.
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. It can lead to a decrease in cell division and growth, potentially leading to cell death. This makes the compound particularly effective in treating diseases characterized by overactive cell division, such as leukemia.
Biological Activity
The compound 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C21H19F2N5O
- Molecular Weight : 397.41 g/mol
The presence of fluorine atoms and the triazole ring is significant for its biological activity, influencing both lipophilicity and interaction with biological targets.
Anticancer Activity
Numerous studies have explored the anticancer potential of triazole derivatives, including the compound . The following table summarizes key findings from various studies:
These studies indicate that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines, with some showing promising low IC50 values, suggesting high potency.
Mechanistic Insights
The biological activity of triazole-containing compounds often involves multiple mechanisms:
- Tyrosine Kinase Inhibition : Compounds similar to the one discussed have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
- Apoptosis Induction : Many triazoles promote apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at various phases, further inhibiting cancer progression.
Case Studies
- Fluorinated Triazoles as HER2 Inhibitors : Cheng et al. synthesized fluorinated triazoles that demonstrated significant inhibition of HER2-positive breast cancer cells, providing a basis for developing targeted therapies against this aggressive cancer type .
- Structure-Activity Relationship (SAR) : Reddy et al. conducted SAR studies on triazole derivatives and found that modifications to the phenyl ring significantly influenced anticancer activity against lung cancer cells . This highlights the importance of chemical structure in mediating biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Fluorophenyl)-4-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine
- Structural Differences : The triazole is linked to the piperazine via a methylene group instead of a carbonyl.
- Implications: Reduced electron-withdrawing effects may lower binding affinity compared to the carbonyl-linked compound.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Structural Differences: A pyrazole replaces the triazole, and the piperazine is connected via a butanone chain.
- Implications : The trifluoromethyl group enhances metabolic stability, while the longer aliphatic chain may improve solubility. However, the absence of a pyridine substituent could reduce π-π stacking interactions in target binding .
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
- Structural Differences : A nitrobenzyl group replaces the triazole-pyridine system, and the piperazine is acylated with a 2-fluorobenzoyl group.
NRA0045 (Dopamine D4/5-HT2A/α1-Adrenoceptor Antagonist)
- Structural Differences : A thiazole core replaces the triazole, and the piperazine is part of a pyrrolidine-thiazole scaffold.
- Implications : The fluorophenyl-piperazine moiety in both compounds suggests shared affinity for neurotransmitter receptors. However, NRA0045’s thiazole and pyrrolidine groups confer distinct pharmacokinetic profiles, including oral bioavailability and reduced extrapyramidal side effects .
Key Structural and Pharmacological Comparisons
Table 1: Structural Features and Implications
| Compound | Core Heterocycle | Piperazine Substituent | Key Functional Groups | Pharmacological Implications |
|---|---|---|---|---|
| Target Compound | 1,2,3-Triazole | 2-Fluorophenyl, Carbonyl-linked | Pyridin-4-yl, 4-Fluorophenyl | Potential kinase/receptor inhibition |
| 1-(4-Fluorophenyl)-4-...piperazine | 1,2,3-Triazole | 4-Fluorophenyl, Methylene-linked | None | Reduced binding rigidity |
| Compound 5 (Pyrazole derivative) | Pyrazole | 4-(Trifluoromethyl)phenyl | Butanone chain | Enhanced solubility, metabolic stability |
| NRA0045 | Thiazole | Pyrrolidine-linked | 4-Fluorophenyl, Thiazole | Dopamine D4/5-HT2A antagonism |
Research Findings and Limitations
- Target Compound: No direct pharmacological data are available in the provided evidence. Inferences are drawn from structural analogs like NRA0045, which highlight the importance of fluorinated aromatics and heterocycles in receptor binding .
- Gaps : Experimental data on binding affinities, solubility, and metabolic stability are absent. Computational modeling or in vitro assays are needed to validate hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
